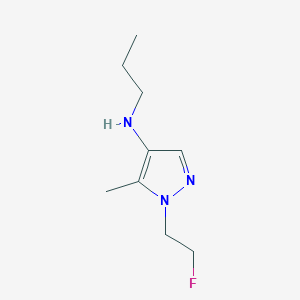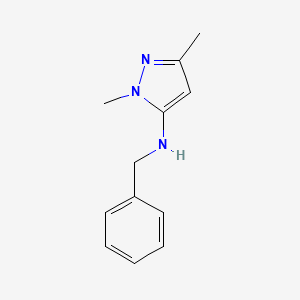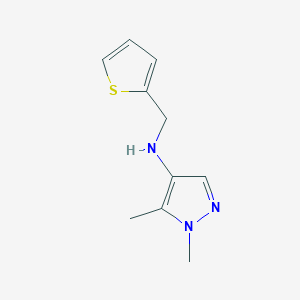
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group at position 1, a methyl group at position 5, and a propylamine group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate or bromide) with a fluoroethylating agent such as 2-fluoroethyl tosylate.
Alkylation at position 4:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in industrial production.
化学反应分析
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows for interactions with various biological targets.
Materials Science: Pyrazole derivatives are used in the development of advanced materials, including organic semiconductors and coordination polymers.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or dipole-dipole interactions. The propylamine group may facilitate the compound’s entry into cells and its subsequent interaction with intracellular targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern.
1-(2-fluoroethyl)-5-methyl-1H-pyrazol-3-amine: Similar structure with the propylamine group at a different position.
1-(2-fluoroethyl)-5-methyl-N-ethyl-1H-pyrazol-4-amine: Similar structure with a different alkyl group.
Uniqueness
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its stability and binding affinity, while the propylamine group provides additional functional versatility. These features make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
1856027-71-8 |
|---|---|
分子式 |
C9H16FN3 |
分子量 |
185.24 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C9H16FN3/c1-3-5-11-9-7-12-13(6-4-10)8(9)2/h7,11H,3-6H2,1-2H3 |
InChI 键 |
NDOHIIIGDQYHOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=C(N(N=C1)CCF)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738080.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738082.png)

![2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738095.png)


![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11738107.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738120.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738129.png)
![[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738133.png)
![Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738140.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
